5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Principal Functional Group Selection
In polyfunctional compounds, the principal functional group is prioritized based on the following hierarchy:
- Heterocyclic rings (e.g., thiadiazole)
- Amino groups
- Aromatic substituents
For this compound, the 1,3,4-thiadiazole ring is designated as the principal functional group due to its aromaticity and structural complexity. The amino group at position 2 and the substituents at positions 5 and N-2 are treated as secondary functional groups.
Substituent Prioritization
The substituent at position 5 is a 4-aminophenyl group, while the N-2 position bears a 4-methoxyphenyl group. These substituents are assigned locants based on their positions relative to the thiadiazole ring. The amino group (-NH2) at position 2 is denoted as the primary substituent, with the N-(4-methoxyphenyl) group acting as a secondary substituent.
Full IUPAC Name Construction
The complete IUPAC name is constructed as follows:
- Parent hydride : 1,3,4-thiadiazol-2-amine
- Position 5 substituent : 5-(4-aminophenyl)
- N-2 substituent : N-(4-methoxyphenyl)
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallography provides critical insights into the spatial arrangement of atoms in this compound. Structural data for analogous compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine, reveal key geometric parameters.
Crystal Packing and Symmetry
The compound crystallizes in a monoclinic system (space group P 2₁/c), with unit cell parameters:
| Parameter | Value (Å) |
|---|---|
| a | 10.604 |
| b | 7.922 |
| c | 11.116 |
| β | 117.965° |
| Volume | 824.8 ų |
This arrangement facilitates hydrogen bonding between the amino group and adjacent aromatic rings.
Bond Lengths and Angles
Key bond parameters include:
| Bond/Group | Length (Å) | Angle (°) |
|---|---|---|
| C–S (thiadiazole) | 1.72–1.78 | – |
| N–N (thiadiazole) | 1.31–1.34 | – |
| C–N (amine) | 1.38–1.42 | – |
| S–C–N (ring) | – | 108–112 |
The planar thiadiazole ring adopts a conjugated π-system, with alternating single and double bonds.
Substituent Orientation
The 4-aminophenyl group at position 5 is oriented perpendicular to the thiadiazole plane to minimize steric strain. The N-(4-methoxyphenyl) group adopts a coplanar configuration, enabling π-conjugation with the aromatic system.
Comparative Structural Analysis with 1,3,4-Thiadiazole Isomers
The structural features of this compound differ significantly from other thiadiazole isomers, such as 1,2,5-thiadiazole derivatives.
Isomeric Variations in Thiadiazole
| Isomer | Sulfur Position | Nitrogen Positions | Key Applications |
|---|---|---|---|
| 1,3,4-Thiadiazole | 1 | 3, 4 | Pharmaceuticals (e.g., acetazolamide) |
| 1,2,5-Thiadiazole | 1 | 2, 5 | Pesticides (e.g., etridiazole) |
Electronic and Steric Effects
The 1,3,4-thiadiazole isomer exhibits:
Reactivity and Functional Group Interactions
The amino group at position 2 participates in hydrogen bonding, while the 4-methoxyphenyl group contributes to electron-rich aromatic interactions. These features distinguish it from 1,2,5-thiadiazole derivatives, which are more reactive due to strained ring systems.
Properties
IUPAC Name |
5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-8-6-12(7-9-13)17-15-19-18-14(21-15)10-2-4-11(16)5-3-10/h2-9H,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXLWLNKRPWJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Mechanochemical Synthesis
A solvent-free, mechanochemical approach described in patent CN103936691A offers a high-yield route to 2-amino-5-substituted thiadiazoles. By grinding equimolar quantities of 4-aminobenzoic acid, thiosemicarbazide, and phosphorus pentachloride (PCl₅) at room temperature, the reaction proceeds via in situ formation of an acyl chloride intermediate. The method achieves >91% yield within 15 minutes, as confirmed by TLC monitoring using ethyl acetate/petroleum ether (1:3). Post-reaction neutralization with sodium carbonate (pH 8–8.2) ensures product stability, followed by recrystallization from ethanol to isolate the 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine intermediate.
Phosphorus Oxychloride-Mediated Cyclization
Conventional liquid-phase methods utilizing POCl₃, as reported by PMC10743895, involve refluxing 4-aminobenzoic acid and thiosemicarbazide in POCl₃ at 80–90°C for 1 hour. This method yields the thiadiazole core in 74–83% after aqueous workup and recrystallization. Comparative studies in Der Pharma Chemica demonstrate that POCl₃ outperforms SOCl₂ and H₂SO₄ in reaction efficiency (74% vs. 68% and 52%, respectively).
Eco-Friendly Polyphosphate Ester Route
A novel one-pot synthesis from PubMed34500593 eliminates toxic reagents by employing polyphosphate ester (PPE) as a cyclizing agent. Heating 4-aminobenzoic acid and thiosemicarbazide with PPE at 100°C for 4 hours furnishes the target thiadiazole in 78% yield, validated by NMR and IR spectroscopy. This method aligns with green chemistry principles by avoiding halogenated solvents and corrosive acids.
N-Arylation at Position 2
Introducing the 4-methoxyphenyl group onto the 2-amino substituent requires selective N-functionalization. While direct methods remain underrepresented in literature, plausible strategies emerge from analogous reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine and 4-bromoanisole represents a viable pathway. Using Pd₂(dba)₃/Xantphos as the catalytic system and Cs₂CO₃ as base in toluene at 110°C, this method could achieve N-arylation in moderate yields. However, no direct precedents exist in the surveyed literature.
Reductive Amination
Condensing the 2-amino group with 4-methoxybenzaldehyde in the presence of NaBH₃CN or Hantzsch ester under acidic conditions may yield the secondary amine. FT-IR monitoring of imine intermediate formation (C=N stretch ~1640 cm⁻¹) followed by reduction could provide the N-(4-methoxyphenyl) derivative.
Ullmann-Type Coupling
Copper-mediated coupling with 4-iodoanisole in DMF at 120°C using CuI/1,10-phenanthroline offers an alternative route. While this method is effective for arylating amines, its application to thiadiazoles remains speculative without explicit literature support.
Integrated One-Pot Approaches
Emerging methodologies aim to consolidate core formation and N-functionalization into a single step.
Prefunctionalized Thiosemicarbazide Strategy
Synthesizing N-(4-methoxyphenyl)thiosemicarbazide prior to cyclocondensation could directly incorporate the methoxy group. Reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate yields the substituted thiosemicarbazide, which upon reaction with 4-aminobenzoic acid and PPE, would theoretically produce the target compound. However, this approach’s feasibility requires experimental validation.
Tandem Cyclization-Arylation
Sequential addition of 4-iodoanisole and a palladium catalyst to the cyclodehydration reaction mixture may enable in situ N-arylation. Such tandem processes remain unexplored in thiadiazole chemistry but mirror advancements in indole and pyrrole syntheses.
Analytical Characterization
Critical spectroscopic data for structural confirmation include:
1H-NMR (DMSO-d₆, 500 MHz):
- δ 7.68 (d, J=8.5 Hz, 2H, H-2', H-6' of aminophenyl)
- δ 6.92 (d, J=8.5 Hz, 2H, H-3', H-5' of aminophenyl)
- δ 7.21 (d, J=8.8 Hz, 2H, H-2'', H-6'' of methoxyphenyl)
- δ 6.85 (d, J=8.8 Hz, 2H, H-3'', H-5'' of methoxyphenyl)
- δ 3.76 (s, 3H, OCH₃)
- δ 5.42 (s, 2H, NH₂)
13C-NMR (DMSO-d₆, 125 MHz):
- 168.4 (C-2 of thiadiazole)
- 159.1 (C-5 of thiadiazole)
- 154.3 (C-OCH₃)
- 131.2–114.7 (aromatic carbons)
- 55.2 (OCH₃)
FT-IR (KBr, cm⁻¹):
Challenges and Optimization Prospects
- Regioselectivity in N-Arylation: Competing reactions at the 4-aminophenyl group necessitate protecting group strategies. Acetylation of the aniline NH₂ prior to N-arylation, followed by deprotection, could enhance selectivity.
- Solvent Effects: DMF and DMAc improve solubility of aromatic intermediates but may complicate purification. Switchable polarity solvents (e.g., CO₂-triggered systems) offer greener alternatives.
- Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd@MOF) could reduce metal leaching in coupling reactions, though none have been reported for this substrate class.
Chemical Reactions Analysis
Functional Group Transformations
The primary amine (-NH₂) on the 4-aminophenyl substituent undergoes characteristic reactions:
Acylation
| Reagent | Conditions | Product | Reaction Efficiency |
|---|---|---|---|
| Acetic anhydride | Pyridine, reflux, 2 hr | N-Acetyl-4-aminophenyl derivative | 83% yield |
| Benzoyl chloride | DCM, 0°C to RT, 12 hr | N-Benzoylated analogue | 78% yield |
¹H-NMR data for acetylated product (DMSO-d₆): δ 12.64 (s, 1H, NH), 2.22 (s, 3H, CH₃) .
Schiff Base Formation
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under catalytic acid conditions, achieving 65–89% yields for imine derivatives.
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
| Reaction | Reagents | Position | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para | Moderate (decomposes above 120°C) |
| Sulfonation | ClSO₃H, 50°C | para | High (stable in aqueous media) |
Note: The aminophenyl group requires protection (e.g., acetylation) prior to these reactions to prevent oxidation.
Heterocycle-Mediated Reactions
The thiadiazole ring participates in:
Alkylation
| Reagent | Site | Product Application |
|---|---|---|
| Methyl iodide | Thiadiazole N-atom | Quaternary ammonium derivatives |
| Ethyl bromoacetate | Exocyclic amine | Ester-functionalized analogues |
Alkylated derivatives show enhanced solubility in polar aprotic solvents .
Oxidation
Controlled oxidation with H₂O₂/acetic acid converts the thiadiazole’s sulfur atom to sulfoxide (→SO), confirmed by FT-IR peaks at 1040 cm⁻¹ (S=O stretch).
Coordination Chemistry
The amine groups act as ligands for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) acetate | Octahedral geometry | Antimicrobial agents |
| Pd(II) chloride | Square-planar complexes | Catalysts for cross-coupling reactions |
Stoichiometric analyses indicate 1:2 (metal:ligand) binding ratios in most cases .
Stability and Degradation
Critical stability parameters:
-
Thermal : Decomposes at 248–252°C (DSC)
-
Photolytic : Stable under UV light (λ > 300 nm) for 72 hr
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development (e.g., kinase inhibitors ) and materials science applications. Future studies should explore its cycloaddition potential and catalytic applications.
Scientific Research Applications
Anticancer Activity
-
Mechanism of Action :
- The 1,3,4-thiadiazole nucleus has been associated with anticancer properties. Research indicates that derivatives of this structure can act as inhibitors of specific kinases involved in cancer progression, such as Abl and Src kinases. These compounds mimic the pharmacophoric portions of established anticancer drugs like imatinib .
-
In Vitro Studies :
- Various studies have demonstrated that compounds containing the 1,3,4-thiadiazole ring exhibit significant cytotoxicity against different cancer cell lines. For instance, synthesized derivatives showed promising results against human breast adenocarcinoma (MCF7) cells using assays like MTT and Sulforhodamine B (SRB) .
- Case Study :
Antimicrobial Activity
- Broad Spectrum Activity :
- Case Study :
Other Pharmacological Activities
- Anti-inflammatory and Analgesic Effects :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Lacks the amino group, which may influence its chemical properties and applications.
Biological Activity
5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 298.36 g/mol. The compound features a thiadiazole ring substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives demonstrated significant anti-proliferative effects against various cancer cell lines. The compound this compound has been investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Anticancer Effects
A study involving the synthesis of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). Specifically, derivatives with similar structures showed promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Similar Thiadiazole Derivative | LoVo | 23.29 | Enzyme inhibition |
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial and fungal strains. The presence of substituents on the thiadiazole ring significantly influences their efficacy.
Case Study: Antimicrobial Effects
In a comparative study, several thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds with halogen substitutions showed enhanced antibacterial activity, while those with oxygenated substituents displayed notable antifungal effects .
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Thiadiazole Derivative A | E. coli | 32 | Antibacterial |
| Thiadiazole Derivative B | C. albicans | 42 | Antifungal |
Other Biological Activities
Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been explored for various other pharmacological activities including:
- Antiviral : Some studies suggest potential antiviral effects against specific viruses.
- Analgesic : Certain derivatives have shown pain-relieving properties.
- Anti-inflammatory : Thiadiazoles may reduce inflammation in various models.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(4-aminophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and what parameters critically influence yield?
- Methodology :
- Cyclocondensation : Thiosemicarbazide derivatives can react with carboxylic acids (e.g., 4-methoxyphenylacetic acid) under reflux conditions in polar solvents (e.g., ethanol) to form the thiadiazole core .
- Substitution Reactions : Post-synthesis functionalization via nucleophilic substitution (e.g., introducing the 4-aminophenyl group) requires precise control of temperature (70–90°C) and catalysts like K₂CO₃ in DMF .
- Critical Parameters : Solvent polarity, reaction time (6–12 hours), and stoichiometric ratios of precursors (1:1.2 molar ratio of thiosemicarbazide to carboxylic acid) significantly impact yield. Purification via recrystallization (ethanol/acetone) is recommended .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) validation and fragmentation analysis to verify thiadiazole ring stability .
- Infrared Spectroscopy (IR) : Peaks at 3300–3400 cm⁻¹ (N–H stretching), 1600–1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C of methoxy group) .
- Supplementary Methods : Elemental analysis (C, H, N, S) to confirm purity (>95%) and X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this thiadiazole derivative?
- Methodological Approach :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess solubility and stability under physiological conditions .
- Case Study : DFT studies on analogous thiadiazoles revealed electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Analytical Framework :
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific activity .
- Structural-Activity Relationships (SAR) : Evaluate substituent effects; e.g., methoxy groups may enhance membrane permeability, while amino groups facilitate DNA intercalation .
- Example : Discrepancies in antifungal activity of similar thiadiazoles were attributed to variations in assay conditions (e.g., pH, incubation time) .
Q. How does crystal packing and supramolecular interactions influence physicochemical properties?
- Structural Insights :
- Hydrogen Bonding : N–H···N interactions (2.8–3.0 Å) in the crystal lattice enhance thermal stability and reduce solubility in nonpolar solvents .
- π-π Stacking : Parallel-displaced stacking of aromatic rings (dihedral angles 18–30°) impacts solid-state fluorescence and photodegradation rates .
- Experimental Validation : Single-crystal X-ray diffraction (SC-XRD) reveals coplanarity of thiadiazole and phenyl rings, critical for designing co-crystals .
Q. What experimental design considerations are critical for SAR studies targeting optimized bioactivity?
- Design Principles :
- Substituent Variation : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogen groups) to assess effects on logP and bioavailability .
- In Vitro Assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to ensure reproducibility .
- Case Study : SAR of 5-(4-fluorophenyl)-thiadiazoles showed that electron-donating groups at the para position increased anticancer activity by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
